2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid 2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid
Brand Name: Vulcanchem
CAS No.: 1354950-76-7
VCID: VC3393481
InChI: InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13(8-10(14)15)7-9-5-4-6-17-9/h9H,4-8H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N(CC1CCCO1)CC(=O)O
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol

2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid

CAS No.: 1354950-76-7

Cat. No.: VC3393481

Molecular Formula: C12H21NO5

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid - 1354950-76-7

Specification

CAS No. 1354950-76-7
Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl-(oxolan-2-ylmethyl)amino]acetic acid
Standard InChI InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13(8-10(14)15)7-9-5-4-6-17-9/h9H,4-8H2,1-3H3,(H,14,15)
Standard InChI Key XWEHCHFYIIWLLI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1CCCO1)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCCO1)CC(=O)O

Introduction

[Introduction to 2-{(Tert-butoxy)carbonylamino}acetic acid](pplx://action/followup)

2-{(Tert-butoxy)carbonylamino}acetic acid is a synthetic organic compound with a unique structural composition. It features a tert-butoxycarbonyl (Boc) group and an oxolan-2-ylmethyl amino group, which contribute to its distinct chemical and biological properties. This compound is classified under the broader category of amino acids, which are crucial for various biological processes. The presence of the oxolane ring in its structure makes it particularly interesting for applications in medicinal chemistry and pharmaceutical research.

Synthesis and Reactivity

The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves multiple steps, including the formation of the oxolan-2-ylmethyl amino group and its subsequent protection with a tert-butoxycarbonyl group. The reactivity of this compound can be attributed to its functional groups, which participate in various chemical reactions such as deprotection, coupling, and hydrolysis.

Applications and Research Findings

This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel biological interactions and potential therapeutic applications.

Potential Applications

  • Medicinal Chemistry: The compound's structural features make it suitable for studying interactions with biological targets, which could lead to the development of new drugs.

  • Pharmaceutical Research: Its reactivity and stability under various conditions are valuable for designing and synthesizing complex molecules.

Research Findings

Research on similar compounds has shown that structural variations can significantly affect biological interactions. For instance, modifications to the oxolane ring or the tert-butoxycarbonyl group can alter solubility, bioactivity, and pharmacokinetic properties.

Related Compounds

Similar compounds with different structural features can exhibit distinct properties and applications:

Compound NameStructure FeaturesUnique Characteristics
2-{(Tert-butoxy)carbonylamino}acetic acidContains a methoxyethyl group instead of oxolaneExhibits different solubility and bioactivity profiles
2-{[(Boc)(phenyl)methyl]amino}acetic acidContains a phenyl groupMay have enhanced interaction with certain receptors
3-{(Tert-butoxy)carbonylmethyl}propanoic acidFeatures a pyrrolidine ringPotentially different pharmacokinetic properties

These structural variations highlight the importance of the oxolane ring in 2-{(Tert-butoxy)carbonylamino}acetic acid for its specific biological activities and chemical reactivities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator